N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide
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Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O2S2 and its molecular weight is 392.42. The purity is usually 95%.
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Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a piperidine ring , with a trifluoromethyl group attached to a benzene ring that also contains a sulfonamide functional group . Its molecular formula is C13H14N6O2S3, with a molecular weight of 382.5 g/mol. The presence of these functional groups suggests significant potential for various biological interactions.
Synthesis and Testing
Research indicates that this compound has been synthesized through multi-step organic reactions involving key precursors such as N-(4-nitrophenyl)acetohydrazonoyl bromide. The antimicrobial efficacy was assessed against several microorganisms, including:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus
- Fungal Strain : Candida albicans
The minimum inhibitory concentration (MIC) values were determined using standard methods such as disk diffusion and broth microdilution assays. Results demonstrated that the compound exhibits notable antimicrobial activity, particularly against E. coli and C. albicans .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : The structural characteristics allow it to penetrate microbial membranes, leading to cell lysis.
- Targeting Specific Receptors : Interaction with specific receptors or proteins involved in cellular signaling pathways has also been suggested .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent growth inhibition .
- Another investigation revealed that related thiadiazole compounds exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting further applications in treating inflammatory diseases .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S2/c15-14(16,17)11-3-1-2-4-12(11)25(22,23)20-10-5-7-21(8-6-10)13-9-18-24-19-13/h1-4,9-10,20H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZELLEHWXTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.